Methyl (1-{[(2-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate
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Overview
Description
Methyl (1-{[(2-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate is a complex organic compound with the molecular formula C15H16N4O6S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-{[(2-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate typically involves multiple steps. One common method includes the reaction of 2-nitrobenzoic acid with thionyl chloride to form 2-nitrobenzoyl chloride. This intermediate is then reacted with piperazine to form 1-(2-nitrobenzoyl)piperazine. The final step involves the reaction of this intermediate with methyl chloroacetate in the presence of a base to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (1-{[(2-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The carbonothioyl group can be oxidized to a carbonyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amine group.
Reduction: Formation of a carbonyl group from the carbonothioyl group.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl (1-{[(2-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Could be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl (1-{[(2-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group can interact with active sites of enzymes, potentially inhibiting their activity. The piperazine ring can enhance the binding affinity of the compound to its target, while the carbonothioyl group can participate in redox reactions, affecting the overall activity of the compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl (1-{[(2-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate
- 2-Piperazineacetic acid, 1-[[(2-nitrobenzoyl)amino]thioxomethyl]-3-oxo-, methyl ester
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a variety of chemical reactions and interact with different molecular targets.
Properties
IUPAC Name |
methyl 2-[1-[(2-nitrobenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O6S/c1-25-12(20)8-11-14(22)16-6-7-18(11)15(26)17-13(21)9-4-2-3-5-10(9)19(23)24/h2-5,11H,6-8H2,1H3,(H,16,22)(H,17,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUBWUKCAZATLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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